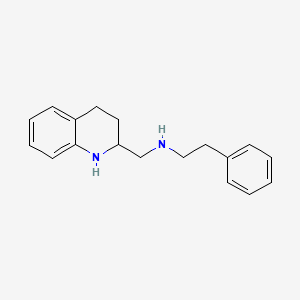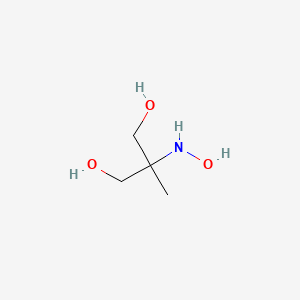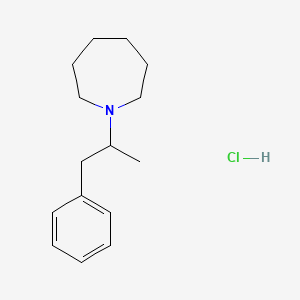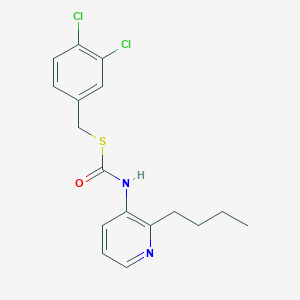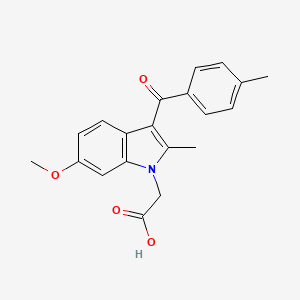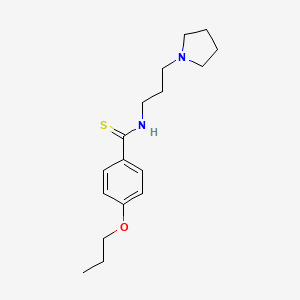
Bromo(trimethyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(trimethyl)arsanium bromide is a chemical compound with the molecular formula C3H9AsBr2. It is a quaternary ammonium salt where the central arsenic atom is bonded to three methyl groups and one bromine atom, with an additional bromine ion completing the structure. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(trimethyl)arsanium bromide can be synthesized through the reaction of trimethylarsine with bromine. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
(CH3)3As+Br2→(CH3)3AsBr2
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and purity of the product. The use of automated systems for the addition of bromine and continuous monitoring of reaction parameters are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bromo(trimethyl)arsanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The arsenic center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include compounds like trimethylarsine chloride or trimethylarsine iodide.
Oxidation Reactions: Products can include arsenic oxides or arsenic acids.
Reduction Reactions: Products may include trimethylarsine or other lower oxidation state arsenic compounds.
Scientific Research Applications
Bromo(trimethyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including semiconductors and advanced materials.
Mechanism of Action
The mechanism of action of bromo(trimethyl)arsanium bromide involves its ability to interact with various molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with thiol groups in proteins and enzymes.
Oxidative Stress: Generation of reactive oxygen species leading to oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylammonium tribromide
- Trimethylphenylammonium bromide
- Tetramethylammonium bromide
Uniqueness
Bromo(trimethyl)arsanium bromide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to similar quaternary ammonium compounds
Properties
CAS No. |
31476-99-0 |
|---|---|
Molecular Formula |
C3H9AsBr2 |
Molecular Weight |
279.83 g/mol |
IUPAC Name |
bromo(trimethyl)arsanium;bromide |
InChI |
InChI=1S/C3H9AsBr.BrH/c1-4(2,3)5;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
OOBIEQYGNVPMGN-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(C)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


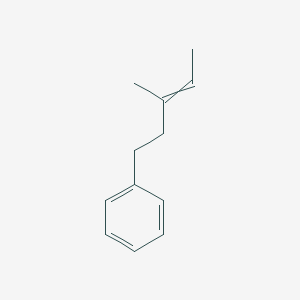

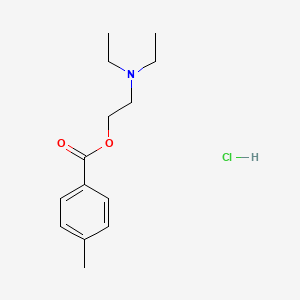
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
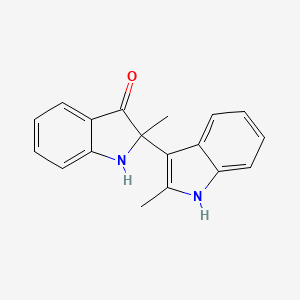
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
